Ethyl 5-(pyridin-4-yl)oxazole-2-carboxylate Ethyl 5-(pyridin-4-yl)oxazole-2-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC15964895
InChI: InChI=1S/C11H10N2O3/c1-2-15-11(14)10-13-7-9(16-10)8-3-5-12-6-4-8/h3-7H,2H2,1H3
SMILES:
Molecular Formula: C11H10N2O3
Molecular Weight: 218.21 g/mol

Ethyl 5-(pyridin-4-yl)oxazole-2-carboxylate

CAS No.:

Cat. No.: VC15964895

Molecular Formula: C11H10N2O3

Molecular Weight: 218.21 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 5-(pyridin-4-yl)oxazole-2-carboxylate -

Specification

Molecular Formula C11H10N2O3
Molecular Weight 218.21 g/mol
IUPAC Name ethyl 5-pyridin-4-yl-1,3-oxazole-2-carboxylate
Standard InChI InChI=1S/C11H10N2O3/c1-2-15-11(14)10-13-7-9(16-10)8-3-5-12-6-4-8/h3-7H,2H2,1H3
Standard InChI Key DQEVAULOAYGIFN-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)C1=NC=C(O1)C2=CC=NC=C2

Introduction

Ethyl 5-(pyridin-4-yl)oxazole-2-carboxylate is a heterocyclic compound that features a pyridine ring and an oxazole moiety. It belongs to the class of oxazoles, which are five-membered aromatic rings containing nitrogen and oxygen. This compound is of significant interest in medicinal chemistry due to its potential applications in developing anti-cancer, anti-inflammatory, and anti-microbial agents.

Synthesis Methods

The synthesis of ethyl 5-(pyridin-4-yl)oxazole-2-carboxylate typically involves the reaction of pyridine derivatives with oxazole precursors. One notable method uses ethyl isocyanoacetate in a copper bromide-catalyzed reaction, where a pyridine aldehyde reacts under controlled conditions to yield the desired oxazole derivative. Optimized conditions can result in yields exceeding 80%.

Biological Activity and Applications

Ethyl 5-(pyridin-4-yl)oxazole-2-carboxylate and its derivatives are explored for their potential biological activities, including anti-cancer, anti-inflammatory, and anti-microbial effects. The mechanism of action often involves interaction with biological targets through enzyme inhibition or receptor modulation. The presence of pyridine and oxazole rings facilitates hydrogen bonding and π-stacking interactions with target proteins, which can lead to enhanced biological activity.

Quantitative structure–activity relationship (QSAR) studies are crucial for understanding how structural modifications affect biological activity. These studies help in designing more effective derivatives with improved pharmacokinetic profiles.

Research Findings and Future Directions

Research into ethyl 5-(pyridin-4-yl)oxazole-2-carboxylate is ongoing, focusing on optimizing its synthesis and exploring new applications based on its unique chemical structure. The compound's potential in medicinal chemistry is significant, given the versatility of oxazole and pyridine rings in biological systems.

Future studies may involve further derivatization to enhance selectivity and potency against specific biological targets. Additionally, computational modeling and in vitro assays will be essential for predicting and validating the biological activities of these derivatives.

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